molecular formula C19H17N5O3 B2379926 3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 1309680-37-2

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B2379926
CAS No.: 1309680-37-2
M. Wt: 363.377
InChI Key: APUHXTKZNUZFPX-DEDYPNTBSA-N
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Description

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have synthesized various derivatives of pyrazole carboxylic acid compounds, including 3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide. These derivatives are formed through reactions with SOCl2, transforming them into acyl chlorides, and then reacting with various diamines and diols (Kasımoğulları, Maden, & Mert, 2012).

Structural and Conformation Analysis

  • In-depth studies have been conducted on the structure and conformation of pyrazole carboxamide compounds. This includes analysis of their molecular structure, orientation, and the nature of the chemical bonds within the compound. For example, the pyrazoline ring in these compounds tends to adopt a flat-envelope conformation (Kettmann & Svetlik, 2003).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metal ions like Co(II) and Cu(II). These complexes demonstrate significant antioxidant activity, underlining the potential of these compounds in biochemical applications (Chkirate et al., 2019).

Cytotoxicity and Anticancer Activity

  • Studies on the cytotoxic evaluation of pyrazole carboxamide analogues have been conducted, particularly regarding their effectiveness against cancer cell lines. These studies not only examine the cytotoxicity but also delve into the structural activity relationships of these compounds (Ahsan et al., 2018).

Synthesis of Functionalized Derivatives

  • Research has been focused on the regioselective synthesis of functionalized pyrazole derivatives, exploring the site selectivity in reactions involving pyrazole compounds. This highlights the compound's versatility in creating a range of chemically diverse products (Hassaneen & Shawali, 2013).

Application in Agricultural Chemistry

  • Some studies have explored the application of pyrazole carboxamide derivatives in agricultural chemistry, particularly their role as nematocidal agents. This underscores the compound's potential utility in the field of agrichemicals (Zhao et al., 2017).

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)17-11-18(22-21-17)19(25)23-20-13(2)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUHXTKZNUZFPX-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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